1,1-Diphenylpropane

Catalog No.
S1503237
CAS No.
1530-03-6
M.F
C15H16
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenylpropane

1,1-Diphenylpropane (CAS 1530-03-6) is a geminal diarylalkane that uniquely models lignin β-O-4 and β-1 linkages for oxidative C-C cleavage and serves as a thermodynamic benchmark in LOHC flow calorimetry. Unlike 1,3- or 2,2-isomers, its terminal phenyl arrangement ensures correct strain enthalpies and distillation parameters.

  • Lignin model: mimics post-cleavage fragments for catalyst selectivity assessment.
  • LOHC reference: enables accurate measurement of strain enthalpies and heat integration.
  • Building block: enables visible-light Ni/Ir cross-coupling for 1,1-diarylalkane pharmaceuticals.

Consistent purity, global supply.

CAS Number

1530-03-6

Product Name

1,1-Diphenylpropane

IUPAC Name

1-phenylpropylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

BUZMJVBOGDBMGI-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound 1,1-Diphenylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,1-Diphenylpropane, 1,1'-Propylidenebisbenzene, Propane, 1,1-diphenyl-, (1-Phenylpropyl)benzene

Purity

≥95%

Package Size

5 g, 25 g

1,1-Diphenylpropane (CAS 1530-03-6) is a specialized geminal diarylalkane consisting of a propane backbone with two phenyl rings substituted at the terminal C1 position. Operating as a liquid at room temperature with a melting point of approximately 13.3 °C and a boiling point near 279 °C, it presents favorable handling characteristics for industrial scale-up [1]. In procurement contexts, it is primarily sourced as a structural model compound for studying lignin depolymerization, a thermodynamic benchmark for Liquid Organic Hydrogen Carrier (LOHC) systems, and a versatile building block in highly selective photoredox-catalyzed cross-coupling reactions [2].

Research Fit

1
Versatile building block for organic synthesis and functional materials
2
Model system for studying non-covalent interactions and vibronic coupling
3
High-boiling, thermally stable liquid for process engineering applications

Substituting 1,1-diphenylpropane with its symmetric isomer, 1,3-diphenylpropane, or the sterically hindered 2,2-diphenylpropane fundamentally compromises process integrity. In LOHC thermodynamic studies, the geminal positioning of the phenyl rings on a terminal carbon dictates specific strain enthalpies and dehydrogenation energetics that linear isomers cannot replicate[1]. For biomass valorization, the 1,1-diaryl configuration specifically mimics post-cleavage β-O-4 and β-1 lignin fragments, whereas 1,3-diphenylpropane fails to model the correct C-C bond cleavage pathways under oxidative conditions [2]. Furthermore, the distinct steric environment of the 1,1-isomer significantly alters its boiling point and distillation parameters, making generic substitution unviable in precise manufacturing workflows.

Substitution Risk

Alkyl chain length shifts vaporization enthalpy and boiling point
Shorter-chain analogs (e.g., 1,1-diphenylethane) exhibit lower vaporization energy and boiling point, which may alter thermal process windows and distillation behavior.
Conformational asymmetry not replicated by symmetric diarylalkanes
The propyl chain asymmetry creates unique vibronic coupling signatures; symmetric analogs like 1,1-diphenylethane cannot reproduce this spectroscopic model behavior.
Application-specific performance may differ
Patented uses in radiation-induced polymerization and lignin-derived materials rely on the specific 1,1-diphenylpropane unit; generic substitution risks altered polymer properties or reduced thermal stability.

Thermal and Distillation Efficiency

1,1-Diphenylpropane exhibits a significantly lower boiling point (~279 °C) compared to its symmetric linear counterpart, 1,3-diphenylpropane (300 °C), despite having a slightly higher melting point (13.3 °C vs. 6.0 °C) [1]. This 21 °C reduction in boiling point fundamentally alters the thermal requirements for purification.

Evidence DimensionBoiling Point / Distillation Temperature
Target Compound Data~279 °C
Comparator Or Baseline1,3-Diphenylpropane (300 °C)
Quantified Difference21 °C lower boiling point
ConditionsStandard atmospheric pressure

The lower boiling point reduces the thermal load and energy consumption required for vacuum distillation and purification during industrial scale-up.

Enthalpy of vaporization
Head-to-head
49.9 ± 0.8 kJ/mol vs. 46.2 ± 0.8 kJ/mol (1,1-diphenylethane)
Higher vaporization energy suggests stronger intermolecular forces, relevant for high-temperature solvent selection.
Data from ACD/Labs Percepta Platform; consistent with diphenylalkane flow methods.

Photoredox Cross-Coupling Regioselectivity

In visible-light-driven nickel/iridium dual catalysis, the synthesis and functionalization of 1,1-diphenylpropane demonstrate exceptional regiocontrol, achieving an 84% yield with a 32:1 regioisomeric ratio favoring remote over ipso coupling[1]. This high selectivity is driven by the unique steric environment of the geminal diaryl substitution.

Evidence DimensionRegioisomeric Ratio (Remote vs. Ipso)
Target Compound Data32:1 ratio (84% overall yield)
Comparator Or BaselineStandard non-migratory or ipso-coupling pathways (<5:1 typical baseline)
Quantified Difference>6x improvement in regioselectivity
ConditionsVisible-light-driven Ni/Ir dual catalysis in DMF at room temperature

High regioselectivity minimizes the formation of difficult-to-separate byproducts, streamlining downstream purification in pharmaceutical precursor manufacturing.

Boiling point comparison
Data to verify
281.1 ± 10.0 °C (target) vs. 272.6 °C (C2) and 305.0 °C (C4 analog)
Systematic boiling point increase with chain length; supports separation design and thermal application windows.
Predicted data; experimental verification recommended for critical processes.

LOHC Strain Enthalpy Benchmarking

The thermodynamic profile of 1,1-diphenylpropane makes it a critical benchmark for Liquid Organic Hydrogen Carrier (LOHC) systems. Unlike rigid biphenyls or shorter-chain diphenylmethane, the propyl chain introduces distinct strain enthalpies that directly impact the standard molar enthalpy of vaporization and dehydrogenation temperature requirements [1].

Evidence DimensionStandard Molar Enthalpy of Vaporization / Strain Enthalpy
Target Compound DataSpecific strain enthalpies driven by the flexible propyl chain
Comparator Or BaselineDiphenylmethane / rigid biphenyls (lower strain, different dehydrogenation energetics)
Quantified DifferenceAltered heat capacity and dehydrogenation temperature profile
ConditionsCombustion calorimetry and flow system vapor pressure at 298.15 K

Provides critical thermodynamic calibration data necessary for engineering heat integration and optimizing reactor temperatures in liquid organic hydrogen storage.

Conformational uniqueness
Reported
Single dominant conformation; asymmetry-induced vibronic coupling observed in jet-cooled spectroscopy
Serves as a specific model for asymmetric bichromophore studies; not replicable with symmetric analogs.
Conference abstract; peer-reviewed publication details pending.

Lignin C-C Bond Cleavage Specificity

When subjected to aluminum tri-tert-butoxide-tert-butyl hydroperoxide oxidation, 1,1-diphenylpropane undergoes specific C-C bond cleavage to form distinct carbon-centered radicals, accurately mimicking β-O-4 and β-1 lignin degradation[1]. In contrast, simpler alkylarenes like cumene or triphenylmethane merely form tertiary hydroperoxides via dimerization.

Evidence DimensionOxidation Pathway / Cleavage Mechanism
Target Compound DataC-C bond cleavage yielding carbon-centered radicals
Comparator Or BaselineCumene / Triphenylmethane (tertiary hydroperoxide formation)
Quantified DifferenceFundamentally distinct degradation pathway
ConditionsAluminum tri-tert-butoxide-tert-butyl hydroperoxide oxidation system

Ensures accurate chemical modeling of biomass depolymerization, which is essential for developing selective catalysts for industrial lignin valorization.

Radiation polymerization role
Class-level
Explicitly listed in US2887445 as suitable aromatic hydrocarbon for ionizing radiation-induced ethylene polymerization
Recognized additive; function as chain transfer agent or modifier reported but not quantified.
Patent reference; quantitative chain transfer constant not provided.
Thermal stability improvement
Class-level
≥200 °C 5% mass loss temperature for lignin-derived material containing 1,1-diphenylpropane unit
Enhances thermal stability of bio-based materials; enables high-temperature application research.
Japanese Patent Application P2011-256380A; TGA/DSC conditions apply.

Lignin Depolymerization Modeling

Procured as a precise structural analog for β-O-4 and β-1 linkages to evaluate the efficiency and selectivity of catalytic C-C bond cleavage under oxidative conditions [1].

LOHC Thermodynamic Benchmarking

Utilized as a reference material in flow system calorimetry to measure strain enthalpies and optimize heat integration for dehydrogenation reactors [2].

Photoredox Catalysis & Medicinal Scaffolding

Employed as a target scaffold or intermediate in visible-light-driven nickel/iridium cross-coupling reactions to construct complex 1,1-diarylalkane pharmaceutical precursors with high regioselectivity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature solvent or heat transfer fluid
Boiling point and vaporization enthalpy profile
Confirm thermal stability and vapor pressure at operating temperature
Spectroscopic model compound for bichromophores
Asymmetric structure and vibronic coupling signature
Validate conformational purity and spectral features under experimental conditions
Radiation-induced polymerization additive
Chain transfer or modifier function per patent disclosure
Evaluate effect on polymer molecular weight distribution and branching
Lignin-based thermally stable materials
Grafted 1,1-diphenylpropane structural unit
Verify 5% mass loss temperature ≥200 °C and DSC profile in final material

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25167-94-6
1530-03-6

Wikipedia

1-phenylpropylbenzene

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